molecular formula C13H12N2O5 B569418 Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 121582-61-4

Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B569418
CAS No.: 121582-61-4
M. Wt: 276.248
InChI Key: IDXWGPJZRWLHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C13H12N2O5 and its molecular weight is 276.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Analysis : A related compound, Methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, has been structurally analyzed, revealing a twisted pyridazine ring and a quasi-planar conformation of the 4-(methoxycarbonyl)phenyl group. This study provides insights into the molecular configuration of similar compounds (Bortoluzzi, Souza, Joussef, & Meyer, 2011).

  • Synthetic Methods and Properties : Research on the synthesis and properties of related compounds, such as methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate, has been conducted. This includes investigations into their reactions with various reagents, providing insights into the chemical behavior and potential applications of similar compounds (Scrowston & Shaw, 1976).

  • Biological Evaluation : Novel 4-phenoxypyridine derivatives, including some with a 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moiety, have been synthesized and evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. This research indicates potential applications in developing antitumor drugs (Liu et al., 2020).

  • Domino Reactions : A study on domino reactions of 1,2-diaza-1,3-butadienes with halogen-coactivated methylene or methine compounds resulted in various compounds, including 3-methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarboxylates. These reactions demonstrate the compound's utility in organic synthesis (Attanasi, Ballini, Crescentini, Filippone, & Mantellini, 1999).

  • Antiinflammatory and Analgesic Activities : Research into 1-aryl-1H-pyrazole-5-acetic acids, derived from related compounds, has shown significant antiinflammatory and analgesic activities in animal models. This suggests potential therapeutic applications for similar compounds (Menozzi et al., 1994).

  • Synthesis of Novel Compounds : Studies have been conducted on the synthesis of new compounds using related chemical structures, such as methyl 6,7-dihydro-7-oxo-4H-thieno[3,2-c]thiopyran-6-carboxylate, demonstrating the versatility of these molecules in creating diverse chemical entities (Nikolaenkova, Tikhonov, & Grishchenko, 2019).

  • Green Chemistry Applications : The compound has been used in green chemistry applications, such as the preparation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, using isonicotinic acid as a catalyst. This highlights its role in environmentally friendly chemical syntheses (Zolfigol et al., 2013).

Properties

IUPAC Name

methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-19-9-5-3-8(4-6-9)15-11(17)7-10(16)12(14-15)13(18)20-2/h3-7,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXWGPJZRWLHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715883
Record name Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121582-61-4
Record name Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.